Benzenamine, N-(1-methylethyl)-N-nitroso-

Vue d'ensemble

Description

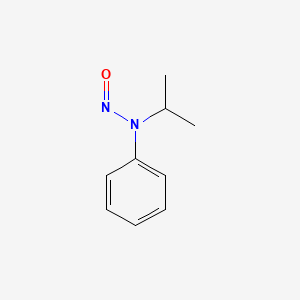

Benzenamine, N-(1-methylethyl)-N-nitroso-, also known as N-isopropyl-N-nitrosoaniline, is an organic compound with the molecular formula C9H12N2O. This compound is part of the nitrosoamines family, which are known for their diverse applications and potential health impacts. Nitrosoamines are characterized by the presence of a nitroso group (-NO) attached to an amine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(1-methylethyl)-N-nitroso- typically involves the nitrosation of N-isopropylaniline. This process can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction is typically conducted at low temperatures to control the formation of the nitroso compound.

Industrial Production Methods

Industrial production of Benzenamine, N-(1-methylethyl)-N-nitroso- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Benzenamine, N-(1-methylethyl)-N-nitroso- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under controlled conditions.

Major Products Formed

Oxidation: Nitro derivatives of N-isopropylaniline.

Reduction: N-isopropylaniline.

Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Benzenamine, N-(1-methylethyl)-N-nitroso- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Studied for its potential mutagenic and carcinogenic properties, contributing to research on cancer and genetic mutations.

Medicine: Investigated for its effects on biological systems and potential therapeutic applications.

Industry: Utilized in the production of rubber chemicals, agrochemicals, and pharmaceuticals.

Mécanisme D'action

The mechanism of action of Benzenamine, N-(1-methylethyl)-N-nitroso- involves its interaction with biological molecules. The nitroso group can form adducts with DNA, proteins, and other cellular components, leading to potential mutagenic and carcinogenic effects. The compound can also undergo metabolic activation, forming reactive intermediates that can cause cellular damage.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-nitrosodimethylamine (NDMA): Another nitrosoamine with similar mutagenic properties.

N-nitrosodiethylamine (NDEA): Known for its carcinogenic effects.

N-nitrosomorpholine (NMOR): Used in research for its toxicological properties.

Uniqueness

Benzenamine, N-(1-methylethyl)-N-nitroso- is unique due to its specific structural features, such as the isopropyl group attached to the nitrogen atom. This structural variation influences its reactivity and interaction with biological molecules, making it distinct from other nitrosoamines.

Activité Biologique

Benzenamine, N-(1-methylethyl)-N-nitroso- (commonly referred to as N-nitroso-N-isopropylaniline) is a compound of significant interest due to its biological activity, particularly its carcinogenic potential. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this nitroso compound.

Chemical Structure and Properties

The chemical structure of Benzenamine, N-(1-methylethyl)-N-nitroso- can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 176.22 g/mol

This compound is characterized by the presence of a nitroso group (-NO) attached to an isopropyl-substituted aniline, which plays a crucial role in its reactivity and biological interactions.

Carcinogenicity

N-nitroso compounds, including Benzenamine, N-(1-methylethyl)-N-nitroso-, are recognized as potent carcinogens. The mechanisms underlying their carcinogenicity involve:

- Formation of Reactive Intermediates : Upon metabolic activation, these compounds can generate electrophilic species that interact with cellular macromolecules such as DNA, leading to mutagenic changes.

- DNA Adduct Formation : The interaction of these reactive intermediates with DNA results in the formation of adducts, which can cause mispairing during DNA replication, ultimately leading to mutations and cancer .

Mutagenicity Studies

Studies have demonstrated that Benzenamine derivatives exhibit mutagenic properties in various test systems. For instance:

- In Salmonella typhimurium strains TA98 and TA1535, N-nitroso compounds have shown direct mutagenic activity, indicating their potential to induce genetic mutations .

- The induction of phage lambda in Escherichia coli has also been used as a qualitative assay for assessing the mutagenicity of these compounds .

Childhood Brain Tumors

Research has suggested a correlation between maternal exposure to nitrosamines during pregnancy and an increased risk of childhood brain tumors. A case-control study involving 209 brain tumor patients found significant associations with maternal contact with nitrosamine-containing substances . The odds ratios indicated heightened risks linked to specific exposures:

- Burning Incense : Odds ratio 3.3 (p = 0.005)

- Cured Meats Consumption : p = 0.008

These findings support the hypothesis that in utero exposure to nitrosamines may contribute to the development of brain tumors in children.

Risk Assessment and Regulatory Frameworks

The presence of N-nitroso compounds in various products has raised concerns regarding their safety. Regulatory bodies have established guidelines for acceptable exposure levels based on toxicological data. For instance:

- The European Medicines Agency has assessed the risk associated with nitrosamines in pharmaceuticals, emphasizing the need for stringent monitoring and control measures .

- Toxicological studies have classified certain nitrosamines as Category 2 mutagens under EU regulations, highlighting their potential health risks .

Summary of Biological Activity

The biological activity of Benzenamine, N-(1-methylethyl)-N-nitroso- can be summarized as follows:

| Property | Description |

|---|---|

| Carcinogenic Potential | High; forms reactive intermediates that damage DNA |

| Mutagenicity | Positive results in bacterial mutation assays |

| Epidemiological Links | Associated with increased risk of childhood brain tumors |

| Regulatory Classification | Considered a Category 2 mutagen in EU regulations |

Propriétés

IUPAC Name |

N-phenyl-N-propan-2-ylnitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-8(2)11(10-12)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGKUYAZCYTQCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482373 | |

| Record name | Benzenamine, N-(1-methylethyl)-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24642-83-9 | |

| Record name | Benzenamine, N-(1-methylethyl)-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.